molecular formula C14H18ClNO3 B14730989 Pentyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-68-2

Pentyl 3-[(chloroacetyl)amino]benzoate

Cat. No.: B14730989
CAS No.: 6307-68-2
M. Wt: 283.75 g/mol
InChI Key: AKLJCWYDPQEKGN-UHFFFAOYSA-N
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Description

Pentyl 3-[(chloroacetyl)amino]benzoate (CAS 6307-68-2) is an aromatic ester with a molecular formula of C14H18ClNO3 and a molecular weight of 283.75 g/mol . This compound features a benzoate core functionalized with a pentyl ester and a chloroacetamide group, making it a versatile building block in organic synthesis and medicinal chemistry research. The presence of the chloroacetyl group is a key reactive handle, allowing this molecule to act as an electrophile in nucleophilic substitution reactions, particularly in the synthesis of more complex molecules and potential pharmacophores . Compounds containing aminobenzoate scaffolds, such as this one, are frequently investigated as intermediates for developing substances with biological activity . Researchers value this compound for its potential use in constructing novel chemical entities, including heterocycles and Schiff bases, which are common motifs in drug discovery and materials science . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6307-68-2

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

pentyl 3-[(2-chloroacetyl)amino]benzoate

InChI

InChI=1S/C14H18ClNO3/c1-2-3-4-8-19-14(18)11-6-5-7-12(9-11)16-13(17)10-15/h5-7,9H,2-4,8,10H2,1H3,(H,16,17)

InChI Key

AKLJCWYDPQEKGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCl

Origin of Product

United States

Synthetic Methodologies and Approaches for Pentyl 3 Chloroacetyl Amino Benzoate

Strategic Precursor Synthesis and Functional Group Introduction

The logical synthetic strategy involves the initial preparation of an aminobenzoate ester intermediate, which is then acylated to introduce the chloroacetyl group. This sequence is generally preferred because the amino group of the starting aminobenzoic acid is a more reactive nucleophile than the corresponding ester's alcohol component, and protecting it as an amide after esterification prevents unwanted side reactions.

The primary intermediate for this synthesis is pentyl 3-aminobenzoate (B8586502). This compound is typically synthesized via the direct esterification of 3-aminobenzoic acid with 1-pentanol (B3423595). The most common and industrially scalable method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The reaction is an equilibrium process. To drive the reaction toward the product side and achieve high yields, an excess of one reactant (typically the less expensive alcohol) is used, and/or the water formed as a byproduct is removed from the reaction mixture, often through azeotropic distillation. Because the starting material contains a basic amino group, a stoichiometric amount of the acid catalyst is often required to first protonate the amine before catalysis of the esterification can occur.

ParameterConditionPurposeReference
Reactants 3-Aminobenzoic Acid, 1-PentanolCarboxylic acid and alcohol for ester formation
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl group, making it more electrophilic
Solvent Excess 1-PentanolServes as both reactant and solvent; drives equilibrium
Temperature RefluxProvides energy to overcome activation barrier
Reaction Time 24 hoursTo allow the reaction to reach equilibrium/completion
Workup Neutralization with NaHCO₃ or Na₂CO₃ solutionTo quench the acid catalyst and isolate the free base form of the ester

The chloroacetyl group is introduced using a reactive chloroacetylating agent. The most common and commercially available reagent for this purpose is chloroacetyl chloride (C₂H₂Cl₂O). It is a bifunctional compound that is highly useful as a chemical building block.

Industrially, chloroacetyl chloride can be produced through several methods, including the carbonylation of methylene (B1212753) chloride or the addition of chlorine to ketene. In a laboratory or industrial setting, it is commonly prepared by reacting chloroacetic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosgene (B1210022) (COCl₂). For instance, the reaction with thionyl chloride produces chloroacetyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts.

The introduction of the pentyl group to form the ester linkage is a critical step. The primary strategy involves the direct esterification of 3-aminobenzoic acid with 1-pentanol, as detailed in section 2.1.1. This approach, where the ester is formed before the amide, is strategically sound. The resulting intermediate, pentyl 3-aminobenzoate, is a stable compound that can be purified before the subsequent acylation step.

An alternative, though less common, strategy would be to first perform the chloroacetylation on 3-aminobenzoic acid to form 3-[(chloroacetyl)amino]benzoic acid, and then esterify this intermediate with 1-pentanol. However, this route is often less efficient. The conditions required for esterification (strong acid, heat) could potentially lead to hydrolysis of the newly formed amide bond or other side reactions involving the reactive chloroacetyl group. Therefore, forming the stable ester first is the preferred and more robust synthetic route.

Advanced Coupling Reactions and Reaction Optimization

With the precursors in hand, the final steps involve coupling them through amide bond formation and ensuring the esterification process is efficient and high-yielding.

The key coupling step is the formation of the amide bond by reacting the nucleophilic amino group of pentyl 3-aminobenzoate with the electrophilic chloroacetyl chloride. This is a type of nucleophilic acyl substitution. The reaction is typically rapid and exothermic.

To achieve a high yield and minimize side products, the reaction is conducted under controlled conditions. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is essential. The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, preventing it from protonating the starting amine and rendering it unreactive. The reaction is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent potential side reactions. Anhydrous (dry) solvents like tetrahydrofuran (B95107) (THF), dioxane, or dichloromethane (B109758) (DCM) are used to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

ParameterConditionPurposeReference
Reactants Pentyl 3-aminobenzoate, Chloroacetyl chlorideAmine nucleophile and acylating agent
Base Pyridine or Triethylamine (TEA)Scavenges HCl byproduct
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or DioxaneProvides a medium for the reaction; prevents hydrolysis of the acid chloride
Temperature 0–5 °C initially, then room temperatureTo control the initial exothermic reaction
Reaction Time 3–6 hoursTo ensure complete conversion to the amide product
Workup Pouring into cold water, filtrationTo precipitate the solid product and remove water-soluble byproducts

Optimization studies on similar reactions have shown that the choice of base and solvent can significantly impact yield. For example, using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF has been reported to give excellent yields (75-95%) for the chloroacetylation of various aryl amines at room temperature.

While several esterification methods exist, the Fischer-Speier technique remains the most direct and cost-effective for this synthesis. The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (1-pentanol). A tetrahedral intermediate is formed, and after a series of proton transfers, a water molecule is eliminated as a leaving group, followed by deprotonation to yield the final ester and regenerate the acid catalyst.

Optimization of this technique focuses on shifting the chemical equilibrium to favor the products. Key optimization strategies include:

Using Excess Alcohol : Employing a large excess of 1-pentanol increases the concentration of one of the reactants, pushing the equilibrium towards the ester product according to Le Châtelier's principle.

Water Removal : Actively removing water as it is formed, for example by using a Dean-Stark apparatus, prevents the reverse reaction (ester hydrolysis) from occurring.

Catalyst Choice : While sulfuric acid is common, other catalysts like hafnium(IV) or zirconium(IV) salts have been shown to be effective for direct ester condensations.

Catalytic Facilitation in Target Compound Synthesis

While the reaction between an amine and an acyl chloride is often rapid and does not strictly require a catalyst, certain reagents can facilitate the reaction, acting as both a base and a catalyst. Pyridine is a notable example in this context. growingscience.com It not only scavenges the HCl produced but can also form a more reactive acylpyridinium intermediate with chloroacetyl chloride, which is then more susceptible to nucleophilic attack by the amine. growingscience.com

In some instances of N-acylation, particularly with less reactive acylating agents or substrates, other catalysts have been explored. For example, dibutyltin (B87310) oxide has been used to catalyze the chemoselective N-acylation of amino alcohols. tandfonline.com However, for the direct and highly reactive chloroacetylation with chloroacetyl chloride, the use of a stoichiometric amount of a base like pyridine is generally sufficient. growingscience.com

The reaction conditions, including the choice of base and solvent, can significantly influence the reaction rate and the profile of any potential side products. Below is a table summarizing typical reaction parameters for the synthesis of N-aryl chloroacetamides, which can be adapted for the synthesis of the target compound.

ParameterTypical ConditionsRationale
Solvent Chloroform, Dichloromethane, Acetonitrile (B52724)Inert solvents that dissolve the reactants and do not interfere with the reaction.
Base Pyridine, Triethylamine, Potassium CarbonateNeutralizes the HCl byproduct, driving the reaction to completion. growingscience.comnih.gov
Temperature 0 °C to room temperatureThe reaction is often initiated at a lower temperature to control the initial exothermic reaction, then allowed to proceed at room temperature. nih.gov
Reaction Time Several hours to overnightMonitored by thin-layer chromatography (TLC) to determine completion. ijpsr.info

Post-Synthetic Purification and Isolation Techniques

Following the completion of the synthesis, the crude product, Pentyl 3-[(chloroacetyl)amino]benzoate, needs to be isolated and purified to remove unreacted starting materials, the hydrochloride salt of the base, and any side products. Standard purification techniques for solid organic compounds, such as chromatographic separation and recrystallization, are employed.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a widely used and effective method for the purification of N-substituted phenylacetamides. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase, a solvent or a mixture of solvents.

For the purification of this compound, a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or petroleum ether) would be packed into a column. The crude product is then dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel. The mobile phase, a mixture of a non-polar and a more polar solvent (e.g., ethyl acetate), is then passed through the column. By gradually increasing the polarity of the mobile phase, the different components of the crude mixture are eluted at different rates, allowing for the collection of the pure product in fractions. The progress of the separation is typically monitored by thin-layer chromatography.

Chromatographic ParameterDescription
Stationary Phase Silica gel (60-120 or 230-400 mesh)
Mobile Phase A gradient of non-polar to moderately polar solvents (e.g., Hexane/Ethyl Acetate)
Elution Monitoring Thin-Layer Chromatography (TLC)

Recrystallization and Other Solid-Phase Purification Strategies

Recrystallization is a common and effective technique for the final purification of solid organic compounds. ijpsr.info This method relies on the principle that the solubility of a compound in a particular solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. For N-aryl acetamides, common recrystallization solvents include ethanol, methanol (B129727), or mixtures of solvents like ethanol/water or ethyl acetate (B1210297)/hexane. ijpsr.info

The process involves dissolving the crude this compound in a minimal amount of the hot recrystallization solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to promote the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Purification StepProcedurePurpose
Dissolution Dissolve the crude product in a minimum amount of a suitable hot solvent.To create a saturated solution from which the pure compound will crystallize upon cooling.
Hot Filtration Filter the hot solution.To remove any insoluble impurities.
Crystallization Allow the filtrate to cool slowly.To promote the formation of pure crystals, excluding impurities from the crystal lattice.
Isolation Collect the crystals by filtration.To separate the purified solid from the solvent containing the dissolved impurities.
Washing & Drying Wash the crystals with a small amount of cold solvent and dry them.To remove any residual solvent and impurities from the surface of the crystals.

Chemical Reactivity and Derivatization Pathways of Pentyl 3 Chloroacetyl Amino Benzoate

Reactivity Profiling of the Chloroacetyl Moiety

The chloroacetyl group is a highly reactive component of the molecule, primarily due to the presence of a chlorine atom attached to the carbon adjacent to the carbonyl group. This α-chloroamide structure is susceptible to a range of reactions, making it a valuable handle for chemical modifications.

The chlorine atom of the chloroacetyl group is an excellent leaving group, making the α-carbon an electrophilic center that is readily attacked by nucleophiles. This facilitates a variety of nucleophilic substitution reactions. researchgate.net The reactivity of N-aryl 2-chloroacetamides, a class of compounds to which Pentyl 3-[(chloroacetyl)amino]benzoate belongs, is largely defined by the ease with which the chlorine atom can be displaced by various nucleophiles. researchgate.net

Kinetic studies on related α-chloroacetanilides have shown that these reactions typically proceed via an intermolecular S_N2 mechanism. acs.orgnih.gov The reaction rates and mechanisms are influenced by the nature of the nucleophile and the substituents on the aromatic ring. acs.orgnih.govnih.gov Common nucleophiles that can be employed include amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloroacetyl Moiety

NucleophileReagent ExampleProduct Type
AmineBenzylamineN-Substituted glycinamide (B1583983) derivative
ThiolThiophenolThioether derivative
AlcoholSodium methoxideMethoxyacetate derivative
AzideSodium azideAzidoacetamide derivative

The chloroacetyl moiety can also participate in intramolecular reactions, particularly cyclizations, to form various heterocyclic systems. researchgate.net These reactions are often facilitated by the presence of a suitably positioned nucleophilic group within the same molecule. For instance, if the aromatic ring or a substituent on it contains a nucleophilic center, an intramolecular cyclization can occur, leading to the formation of a new ring. researchgate.net

A common example of this is the synthesis of benzodiazepines, an important class of heterocyclic compounds. nih.govnih.gov The synthesis can involve the reaction of an o-phenylenediamine (B120857) with a compound containing a reactive carbonyl group, followed by cyclization. nih.govnih.gov In the case of this compound, derivatization to introduce a nucleophilic group at the ortho position of the aniline (B41778) ring could pave the way for intramolecular cyclization to form a benzodiazepine (B76468) derivative. researchgate.nettbzmed.ac.irresearchgate.net The reaction between 2-methylamino-5-chlorobenzophenone and chloroacetyl chloride, for example, is a step in the synthesis of certain benzodiazepines. researchgate.net

Furthermore, N-chloroacetyl derivatives can undergo base-assisted cyclization to form other heterocyclic structures like 2-azetidinones (β-lactams) and pyroglutamic acids. researchgate.net Intramolecular cyclization of N'-chloroacetylindole hydrazide derivatives has also been reported to yield oxadiazine rings. asianpubs.org

Transformations Involving the Amide Linkage

The amide bond in this compound is a robust functional group, but it can undergo specific transformations under certain conditions.

Amide bonds are known for their high stability due to resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov This makes them significantly more resistant to hydrolysis than esters. wikipedia.orgstackexchange.com Amides can be hydrolyzed to their constituent carboxylic acid and amine, but this typically requires harsh conditions such as prolonged heating with strong acids or bases. allen.inmasterorganicchemistry.combyjus.comchemguide.co.uksavemyexams.com

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. allen.inbyjus.com The stability of the amide bond is crucial in biological systems, such as in proteins, where it resists spontaneous hydrolysis in aqueous environments. nih.govwikipedia.org The half-life for spontaneous hydrolysis of an amide bond is estimated to be around 350-600 years. acs.org

While the amide nitrogen is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group, it can still undergo functionalization reactions under specific conditions.

N-Alkylation: The alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, making it more nucleophilic. mdpi.com The resulting amidate can then react with an alkyl halide. mdpi.com Alternative methods for N-alkylation of amides include reactions with alcohols or alkenes under acidic catalysis, particularly when stabilized carbocation intermediates can be formed. flvc.org More recent methods have focused on catalytic approaches, such as the use of cobalt nanoparticles for the N-alkylation of amides with alcohols, which proceed under milder conditions. nih.govresearchgate.net

N-Acylation: The N-acylation of amides leads to the formation of imides. This transformation is a key step in the synthesis of various biologically active molecules and materials. acs.org Direct N-acylation can be achieved using various acylating agents and catalysts. bath.ac.ukresearchgate.net For example, an organocatalytic approach allows for the direct N-acylation of primary amides with aldehydes under oxidative conditions. acs.org Other methods involve the use of carboxylic acids in the presence of activators or electrochemical N-acylation. rsc.orgorganic-chemistry.org

Table 2: Comparison of N-Alkylation and N-Acylation of Amides

ReactionReagentsConditionsProduct
N-AlkylationAlkyl halide, strong baseAnhydrous conditionsN-Alkyl amide
N-AlkylationAlcohol, acid catalystElevated temperatureN-Alkyl amide
N-AcylationAcyl chloride, baseAnhydrous conditionsImide
N-AcylationCarboxylic acid, activatorVaries with activatorImide

Reactivity of the Pentyl Ester Functionality

The pentyl ester group is another key site for chemical transformations in this compound. Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. libretexts.orglibretexts.org

This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, and to drive it to completion, a large excess of water is typically used. libretexts.orgchemguide.co.ukwikipedia.org The mechanism is the reverse of Fischer esterification. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. libretexts.orgwikipedia.org This is the more common method for ester hydrolysis. chemguide.co.uk

The hydrolysis of the pentyl ester of this compound would yield 3-[(chloroacetyl)amino]benzoic acid and pentan-1-ol.

Transesterification Processes

The pentyl ester group in this compound can undergo transesterification, a process in which the pentyl group is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the ester carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the new ester and pentanol.

Recent methodologies, such as the use of phosphorus trichloride (B1173362) (PCl₃), have been shown to mediate the conversion of esters to other esters in a one-pot reaction. researchgate.net This process involves the in-situ formation of an acid chloride, which then reacts with an alcohol to yield the transesterified product. researchgate.net While this method was demonstrated on tert-butyl esters, the underlying principle of converting the ester to a more reactive intermediate is applicable to other esters like the pentyl benzoate (B1203000) derivative.

The efficiency of the transesterification reaction is influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product.

Reactant AlcoholPotential ProductCatalyst Example
Methanol (B129727) (CH₃OH)Methyl 3-[(chloroacetyl)amino]benzoateH₂SO₄ or NaOCH₃
Ethanol (C₂H₅OH)Ethyl 3-[(chloroacetyl)amino]benzoateH₂SO₄ or NaOCH₂CH₃
Isopropanol ((CH₃)₂CHOH)Isopropyl 3-[(chloroacetyl)amino]benzoateH₂SO₄ or NaOCH(CH₃)₂
Benzyl Alcohol (C₆H₅CH₂OH)Benzyl 3-[(chloroacetyl)amino]benzoateH₂SO₄ or NaOCH₂C₆H₅

Hydrolysis to Carboxylic Acid Derivatives

The ester linkage in this compound is susceptible to hydrolysis, which results in the cleavage of the ester bond to yield the corresponding carboxylic acid, 3-[(chloroacetyl)amino]benzoic acid, and pentanol. This reaction can be carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Acidification of the reaction mixture is then required to protonate the carboxylate and obtain the final carboxylic acid product.

The resulting 3-[(chloroacetyl)amino]benzoic acid is a versatile intermediate. The carboxylic acid functionality can be used for further derivatization, such as the formation of amides by reacting with amines in the presence of coupling agents. tandfonline.com The chloroacetyl group also remains a reactive site for nucleophilic substitution reactions.

Aromatic Ring Modifications

The benzene (B151609) ring of this compound can be modified through various reactions, primarily electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene ring. msu.edumsu.edu The two substituents on the ring, the pentoxycarbonyl group (-COOC₅H₁₁) and the N-chloroacetylamino group (-NHCOCH₂Cl), exert competing directing effects.

-NHCOCH₂Cl (N-chloroacetylamino) group: The nitrogen atom has a lone pair of electrons that it can donate to the aromatic ring through resonance, making it an activating group. This resonance effect is stronger than its inductive withdrawal, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

-COOC₅H₁₁ (Pentoxycarbonyl) group: This is an electron-withdrawing group due to the electronegativity of the oxygen atoms. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (position 5).

The powerful ortho, para-directing effect of the N-acetylamino group typically dominates over the meta-directing effect of the ester group. Therefore, electrophilic substitution is expected to occur primarily at positions 2, 4, and 6, which are ortho and para to the N-chloroacetylamino group. Steric hindrance from the existing substituents may influence the ratio of the resulting isomers.

EAS ReactionReagentsMajor Potential Products
NitrationHNO₃, H₂SO₄Pentyl 3-[(chloroacetyl)amino]-4-nitrobenzoate and Pentyl 3-[(chloroacetyl)amino]-6-nitrobenzoate
BrominationBr₂, FeBr₃Pentyl 4-bromo-3-[(chloroacetyl)amino]benzoate and Pentyl 6-bromo-3-[(chloroacetyl)amino]benzoate
Friedel-Crafts AcylationRCOCl, AlCl₃Pentyl 4-acyl-3-[(chloroacetyl)amino]benzoate and Pentyl 6-acyl-3-[(chloroacetyl)amino]benzoate

Directed Functionalization of the Benzoate Scaffold

Modern synthetic methods allow for C-H functionalization, where a C-H bond on the aromatic ring is selectively converted into a C-C or C-heteroatom bond. This is often achieved using a directing group, which positions a metal catalyst close to a specific C-H bond. acs.orgresearchgate.net

In this compound, the amide functionality within the N-chloroacetylamino group can potentially act as a directing group. The carbonyl oxygen or the nitrogen atom of the amide can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, or Iridium), directing the functionalization to the ortho C-H bonds (positions 2 and 4). researchgate.net

This strategy provides a powerful alternative to classical electrophilic aromatic substitution, often offering different regioselectivity and functional group tolerance. For example, a palladium-catalyzed C-H arylation reaction could potentially introduce a new aryl group at the C-2 or C-4 position of the benzoate ring, a transformation that can be challenging to achieve through traditional EAS reactions. The development of such catalyst-controlled, site-selective functionalizations continues to be an active area of chemical research. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Pentyl 3 Chloroacetyl Amino Benzoate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Without access to primary research data detailing the spectroscopic and chromatographic analysis of Pentyl 3-[(chloroacetyl)amino]benzoate, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is needed to establish the analytical profile of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. In the case of this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions. The analysis of these fragments allows for the confirmation of the compound's structure.

The initial event in EI-MS is the removal of an electron to form the molecular ion [M]•+. Subsequent fragmentation of this ion provides structural information. Key fragmentation pathways for this compound would involve cleavage of the ester and amide bonds, as well as loss of the pentyl and chloroacetyl groups.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonStructural Component
283/285[M]•+Molecular ion (presence of 37Cl isotope)
213[M - C5H10]•+Loss of pentene from the pentyl ester
206/208[M - C5H11O]•Loss of the pentyloxy radical
164[H2NC6H4COOC5H11]+Fragment from cleavage of the amide bond
136[H2NC6H4COOH]+Fragment after loss of the pentyl group and rearrangement
77[C6H5]+Phenyl group
43[CH2Cl]+Chloroacetyl group fragment

Note: The presence of chlorine would result in characteristic isotopic patterns (approximately 3:1 ratio for 35Cl:37Cl), which would be observable for any fragment containing the chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide, ester, and aromatic functionalities.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm-1)Functional GroupVibrational Mode
~3300N-HAmide N-H stretch
~3050C-HAromatic C-H stretch
~2960, 2870C-HAliphatic C-H stretch (pentyl group)
~1720C=OEster carbonyl stretch
~1680C=OAmide I band (C=O stretch)
~1600, 1480C=CAromatic C=C stretch
~1540N-HAmide II band (N-H bend)
~1250C-OEster C-O stretch
~750C-ClC-Cl stretch

Chromatographic Methodologies for Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound. The choice of method depends on the specific analytical goal, such as monitoring a reaction, assessing purity, or performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method would be suitable for this relatively non-polar compound.

Method development would involve optimizing the mobile phase composition, stationary phase, flow rate, and detector wavelength. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. UV detection would be appropriate due to the presence of the aromatic ring.

Table 3: Exemplary HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm
Expected Retention Time 5-7 minutes

Gas Chromatography (GC) for Volatile Compounds or Derivatives

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and polar functional groups, GC analysis could be possible at high temperatures. However, derivatization to a more volatile analogue might be necessary for improved chromatographic performance. For instance, the amide hydrogen could be silylated. GC would be particularly useful for detecting volatile impurities. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized over time. sigmaaldrich.com The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. researchgate.net

Table 4: TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica (B1680970) gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (3:1, v/v)
Visualization UV light (254 nm)
Expected Rf of Product ~0.4 - 0.5

Multidimensional Liquid Chromatography-Mass Spectrometry (mD-LC-MS) Applications

Multidimensional liquid chromatography-mass spectrometry (mD-LC-MS) is a highly sophisticated technique that provides exceptional separation power and specificity. This method would be employed for the analysis of this compound in complex matrices, such as in biological or environmental samples, where extensive sample clean-up and high-resolution separation are required. An mD-LC-MS system could, for example, combine a reversed-phase separation in the first dimension with a different separation mechanism, like hydrophilic interaction liquid chromatography (HILIC), in the second dimension, followed by mass spectrometric detection for unambiguous identification and quantification.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no theoretical or computational investigation data could be found for the chemical compound this compound. As a result, the generation of an article based on the provided outline is not possible at this time.

The inquiry for information included targeted searches for studies related to the compound's molecular structure, conformation, electronic properties, and reactivity. Specifically, searches were conducted for research utilizing Density Functional Theory (DFT), conformational analysis, Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (FMO) theory, and atomic charge distribution studies. Despite these efforts, no peer-reviewed articles, academic papers, or entries in computational chemistry databases were identified for "this compound."

The creation of a scientifically accurate and informative article, as per the user's request, is contingent upon the existence of foundational research. Without any available data on its quantum chemical calculations, electronic structure, or reactivity descriptors, any attempt to generate the specified content would be purely speculative and would not meet the required standards of scientific accuracy and source-based reporting.

It is possible that research on this specific compound has not been conducted, has not been published in publicly accessible forums, or may be referred to under a different nomenclature in existing literature. However, based on the provided chemical name, the requested information is not available.

Theoretical and Computational Investigations of Pentyl 3 Chloroacetyl Amino Benzoate

Spectroscopic Property Prediction and Validationresearchgate.net

Theoretical and computational methods are invaluable tools for predicting and validating the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For Pentyl 3-[(chloroacetyl)amino]benzoate, computational chemistry allows for the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are crucial for confirming the molecular structure and understanding its electronic and vibrational characteristics.

Computational NMR Chemical Shift Predictionresearchgate.net

The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a standard practice in chemical research. nih.gov These calculations can provide highly accurate predictions of both ¹H and ¹³C chemical shifts, which are instrumental in the structural elucidation of newly synthesized compounds.

The process typically involves optimizing the molecular geometry of this compound at a suitable level of theory, followed by the calculation of NMR shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Discrepancies between predicted and experimental shifts can sometimes occur, particularly for protons in environments sensitive to subtle conformational changes or intermolecular interactions. nih.govresearchgate.net For substituted benzoic acid esters, it has been noted that ortho substituents can lead to unexpected variances in chemical shifts that are not always captured by standard prediction protocols. nih.gov Advanced computational models, however, can account for these effects and provide predictions with high accuracy. researchgate.net

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using a representative DFT method.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on computational models for similar structures and are intended for illustrative purposes.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (Aromatic)7.85-
H (Aromatic)7.60-
H (Aromatic)7.45-
H (Aromatic)7.30-
H (NH)8.50-
H (CH₂)4.20-
H (CH₂)4.30-
H (CH₂)1.75-
H (CH₂)1.40-
H (CH₂)1.35-
H (CH₃)0.90-
C (C=O, ester)-165.5
C (Aromatic)-138.0
C (Aromatic)-131.0
C (Aromatic)-129.0
C (Aromatic)-125.0
C (Aromatic)-122.0
C (Aromatic)-120.0
C (C=O, amide)-164.0
C (CH₂Cl)-42.5
C (OCH₂)-65.0
C (CH₂)-28.0
C (CH₂)-22.0
C (CH₂)--
C (CH₃)-14.0

Vibrational Frequency Calculations for IR Spectral Assignmentresearchgate.net

Vibrational frequency calculations are essential for interpreting and assigning the bands observed in an experimental IR spectrum. acs.orgnih.gov By employing computational methods like DFT, the vibrational modes of a molecule can be calculated, and their corresponding frequencies and intensities predicted. nih.gov

For this compound, these calculations can help to identify the characteristic vibrational frequencies associated with its various functional groups, such as the C=O stretching of the ester and amide, the N-H bending, and the C-Cl stretching. nih.govnih.gov The amide I, II, and III bands are particularly important for characterizing the amide linkage. acs.orgnih.govnih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

The following table presents the predicted vibrational frequencies for key functional groups in this compound.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are representative values based on computational models for similar structures and are intended for illustrative purposes.)

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch3350Amide N-H stretching
C-H Stretch (Aromatic)3100-3000Aromatic C-H stretching
C-H Stretch (Aliphatic)2960-2850Alkyl C-H stretching
C=O Stretch (Ester)1725Ester carbonyl stretching
C=O Stretch (Amide I)1680Amide carbonyl stretching
N-H Bend (Amide II)1540Amide N-H bending coupled with C-N stretching
C-N Stretch (Amide III)1290Amide C-N stretching coupled with N-H bending
C-O Stretch (Ester)1250Ester C-O stretching
C-Cl Stretch750Chloroacetyl C-Cl stretching

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. mit.edu For this compound, this type of analysis can be applied to understand its formation and reactivity.

A key reaction in the synthesis of this compound is the N-acylation of pentyl 3-aminobenzoate (B8586502) with chloroacetyl chloride. bath.ac.uk Computational modeling can elucidate the step-by-step mechanism of this reaction, including the formation of a tetrahedral intermediate and the subsequent elimination of hydrogen chloride. By calculating the potential energy surface, the activation energies for different pathways can be determined, providing insights into the reaction kinetics.

Furthermore, the reactivity of the chloroacetyl group in this compound towards nucleophiles can be computationally explored. researchgate.net For instance, the reaction with a nucleophile can proceed through an Sₙ2 mechanism, and the transition state for this process can be located and characterized. researchgate.net The calculated activation barrier for such a reaction can help in predicting the compound's stability and its potential for further chemical modification.

Transition state modeling involves finding the saddle point on the potential energy surface that connects the reactants and products. mit.edu The geometry and vibrational frequencies of the transition state provide crucial information about the reaction mechanism. For example, the presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the located structure is indeed a true transition state.

These computational studies are invaluable for understanding the chemical behavior of this compound and for designing new synthetic routes or predicting its reactivity in various chemical environments.

Purity Assessment and Stereochemical Characterization of Pentyl 3 Chloroacetyl Amino Benzoate

Comprehensive Chemical Purity Determination Methods

The determination of chemical purity involves identifying and quantifying any impurities present in the sample, which may include starting materials, by-products, or degradation products.

Chromatographic Purity Evaluation (HPLC, GC)

Chromatographic techniques are paramount for assessing the purity of organic compounds by separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For Pentyl 3-[(chloroacetyl)amino]benzoate, a reversed-phase HPLC method would be a suitable approach. This method separates compounds based on their hydrophobicity.

A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water, and a UV detector. The analyte and any impurities are separated based on their differential partitioning between the stationary phase (C18) and the mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time of Main Peak 7.8 min
Purity (Area %) 99.8%

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an effective technique for purity determination. researchgate.net this compound, being an ester, may be amenable to GC analysis, potentially after derivatization to increase its volatility. nih.gov The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds.

Table 2: Hypothetical GC Purity Analysis of this compound

ParameterValue
Column HP-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temperature 250°C
Oven Program 150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min
Detector FID at 300°C
Retention Time of Main Peak 12.5 min
Purity (Area %) 99.7%

Spectroscopic Integration for Purity Confirmation

Spectroscopic methods provide information about the chemical structure and can be used to confirm the identity of the main component and potentially identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard.

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry can provide molecular weight information for the main peak and any impurity peaks, aiding in their identification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule. While not typically used for quantitative purity analysis, it can confirm the identity of the compound by comparing its spectrum to that of a reference standard.

Enantiomeric and Diastereomeric Purity Analysis

If the synthesis of this compound can result in stereoisomers (enantiomers or diastereomers), it is crucial to determine the stereochemical purity of the final product.

Chiral High-Performance Liquid Chromatography

Chiral HPLC is the most common method for separating and quantifying enantiomers. yakhak.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for their broad applicability. yakhak.orgnih.gov

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100.

Table 3: Hypothetical Chiral HPLC Analysis of this compound

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane (B92381):Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Retention Time of Enantiomer 1 10.2 min
Retention Time of Enantiomer 2 12.1 min
Enantiomeric Excess >99%

Chiral Gas Chromatography-Mass Spectrometry

For volatile enantiomers, chiral GC-MS is a powerful analytical technique. It requires a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, to achieve separation. The mass spectrometer provides sensitive and selective detection of the separated enantiomers.

Spectroscopic Methods for Stereoisomer Differentiation

While chromatography is the primary tool for separating stereoisomers, certain spectroscopic techniques can provide information about the stereochemistry of a molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Each enantiomer of a chiral compound will have a mirror-image CD spectrum, and this technique can be used to determine the enantiomeric purity and absolute configuration of a sample.

NMR Spectroscopy with Chiral Shift Reagents: In some cases, the NMR spectra of enantiomers can be resolved by adding a chiral shift reagent to the sample. This reagent forms diastereomeric complexes with the enantiomers, which have different NMR chemical shifts, allowing for their differentiation and quantification.

Impurity Profiling and Method Validation

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For this compound, this process would involve the development and validation of analytical methods capable of separating, identifying, and quantifying potential impurities.

The synthesis of this compound is expected to generate several byproducts. The primary synthetic pathway likely involves the reaction of pentyl 3-aminobenzoate (B8586502) with chloroacetyl chloride. Based on this, potential synthetic byproducts can be hypothesized.

One potential byproduct is the di-acylated product, where the chloroacetyl group reacts with the amino group twice, although this is generally less likely under controlled conditions. Another possibility is the formation of dimers or oligomers, particularly if the reaction conditions are not optimized.

Furthermore, side reactions involving the ester group could occur, such as hydrolysis back to the corresponding carboxylic acid if water is present. The presence of any residual starting materials or intermediates from the synthesis of pentyl 3-aminobenzoate could also lead to the formation of additional byproducts.

A comprehensive impurity profile would necessitate the use of hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of these unknown impurities. Quantification would typically be achieved using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector, such as a UV detector, given the aromatic nature of the compound.

Table 1: Potential Synthetic Byproducts of this compound

Impurity Name Potential Source
Pentyl 3-aminobenzoate Unreacted starting material
Chloroacetic acid Hydrolysis of chloroacetyl chloride
3-[(chloroacetyl)amino]benzoic acid Hydrolysis of the pentyl ester

In addition to synthetic byproducts, the final product may contain residual amounts of starting materials and reagents used in the synthesis. For this compound, key starting materials to monitor would be pentyl 3-aminobenzoate and chloroacetyl chloride.

Pentyl 3-aminobenzoate itself can be synthesized from 3-aminobenzoic acid and pentanol. Therefore, trace amounts of these precursors could also potentially be present. Reagents used in the acylation step, such as a base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct, and the solvent for the reaction, must also be controlled to acceptable levels in the final product.

The analytical methods for trace analysis must be highly sensitive and specific. Gas Chromatography (GC) is often employed for the analysis of residual solvents. For non-volatile starting materials and reagents, HPLC is the method of choice. The validation of these methods would include parameters such as specificity, linearity, range, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ) to ensure they are suitable for their intended purpose of trace analysis.

Table 2: Potential Residual Starting Materials and Reagents

Substance Classification Analytical Method
Pentyl 3-aminobenzoate Starting Material HPLC
Chloroacetyl chloride Reagent Derivatization followed by GC or HPLC
3-Aminobenzoic acid Precursor HPLC
Pentanol Precursor/Solvent GC
Triethylamine/Pyridine (B92270) Reagent (Base) Ion-pair HPLC or GC

Non Pharmacological Applications and Material Science Perspectives of Pentyl 3 Chloroacetyl Amino Benzoate

Potential in Polymer Chemistry and Functional Materials Design

There is no available research on the use of Pentyl 3-[(chloroacetyl)amino]benzoate as a monomer or building block for polymeric structures or its applications in specialty chemical synthesis.

Monomer or Building Block for Polymeric Structures

No studies were found that describe the polymerization of this compound or its incorporation into polymeric chains.

Applications in Specialty Chemical Synthesis

The role of this compound as an intermediate or precursor in the synthesis of specialty chemicals is not documented in the reviewed literature.

Development as Surface-Active Agents

There is no information available regarding the synthesis or evaluation of this compound for its properties as a surfactant or surface-active agent.

Role in Catalysis and Ligand Design

No research could be located that investigates the use of this compound in the field of catalysis or as a ligand for metal complexes.

Ligand Scaffolds for Transition Metal-Mediated Transformations

There are no published reports on the use of this compound as a ligand scaffold for transition metal-mediated chemical transformations.

Investigation in Stereoselective and Asymmetric Catalysis

The application of this compound in stereoselective or asymmetric catalysis has not been explored in the available scientific literature.

Supramolecular Chemistry and Crystal Engineering

This compound, while not extensively documented in the literature for its supramolecular chemistry, possesses a unique combination of functional groups that make it a molecule of significant interest for crystal engineering. The deliberate design of solid-state structures, or crystal engineering, relies on the predictable control of intermolecular interactions. The structural features of this compound, including hydrogen bond donors and acceptors, a halogen atom, and aromatic systems, provide a versatile platform for the construction of diverse supramolecular architectures.

The molecule's amide group is a primary site for strong hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. This allows for the formation of robust one-dimensional chains or two-dimensional networks. Furthermore, the ester carbonyl oxygen can also participate as a hydrogen bond acceptor, offering additional possibilities for complex hydrogen-bonding motifs.

The presence of a chlorine atom introduces the potential for halogen bonding, a highly directional and specific non-covalent interaction where the chlorine atom acts as an electrophilic region (a σ-hole) and can interact with Lewis bases such as carbonyl oxygens or even the aromatic ring. This interaction can be a powerful tool for directing the assembly of molecules in the solid state, often competing with or working in concert with hydrogen bonds.

Q & A

Basic Synthesis and Purification

Q: What are the optimal methods for synthesizing pentyl 3-[(chloroacetyl)amino]benzoate, and how can purity (>95%) be ensured? A:

  • Synthesis Pathway : The compound can be synthesized via a two-step reaction:
    • Esterification : React 3-aminobenzoic acid with pentanol under acid catalysis (e.g., H₂SO₄) to yield pentyl 3-aminobenzoate.
    • Chloroacetylation : Treat the intermediate with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the final product .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Structural Characterization

Q: How can conflicting NMR data for the chloroacetyl group in this compound be resolved? A:

  • ¹H NMR Analysis : The chloroacetyl group’s methylene protons (CH₂Cl) typically appear as a singlet at δ 4.0–4.2 ppm. However, splitting may occur due to residual acidity in the solvent or impurities. Use deuterated DMSO for better resolution and compare with computational predictions (DFT-based NMR simulations) .
  • Cross-Validation : Confirm assignments via 2D NMR (HSQC, HMBC) and FT-IR (amide I band at ~1650 cm⁻¹, C-Cl stretch at ~650 cm⁻¹) .

Stability Under Experimental Conditions

Q: What factors influence the hydrolytic stability of the chloroacetyl group in aqueous buffers? A:

  • pH Dependency : The chloroacetyl group is susceptible to hydrolysis at alkaline pH (>8.0). Conduct accelerated stability studies in PBS buffers (pH 7.4, 8.5, and 9.0) at 37°C. Monitor degradation via LC-MS (hydrolysis product: pentyl 3-aminobenzoate, m/z = 223.1) .
  • Mitigation : Use non-aqueous solvents (e.g., DMF) for reactions requiring basic conditions. Store the compound at 4°C in desiccated, amber vials to minimize moisture exposure .

Reactivity in Bioconjugation Applications

Q: Can the chloroacetyl group serve as a nucleophile-reactive handle for protein labeling? A:

  • Thiol-Specific Reactivity : The chloroacetyl group undergoes nucleophilic substitution with thiols (e.g., cysteine residues). Validate reactivity using model thiols (e.g., glutathione) in PBS (pH 7.4) at 25°C. Monitor conjugation via MALDI-TOF MS .
  • Limitations : Competing hydrolysis may occur in aqueous media. Optimize reaction time (≤2 hours) and molar excess (5:1 ligand-to-protein ratio) to maximize labeling efficiency .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the cytotoxicity of this compound? A:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prepare stock solutions in DMSO (≤0.1% final concentration) and test concentrations from 1–100 μM. Include a positive control (e.g., doxorubicin) and validate results with trypan blue exclusion assays .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis/necrosis ratios. Compare with structural analogs (e.g., benzyl derivatives) to isolate the role of the chloroacetyl group .

Handling and Safety Precautions

Q: What safety protocols are critical when handling this compound? A:

  • Toxicity : The compound may irritate skin/mucous membranes. Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS for acute toxicity data (e.g., LD50 in rodents) .
  • Waste Disposal : Quench residual chloroacetyl groups with 10% aqueous sodium bicarbonate before disposal. Collect organic waste in halogenated solvent containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.